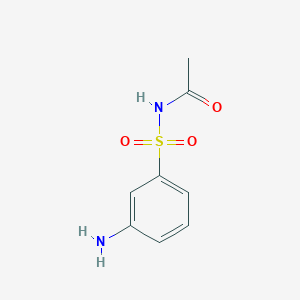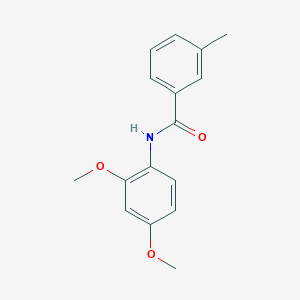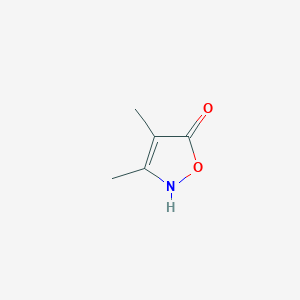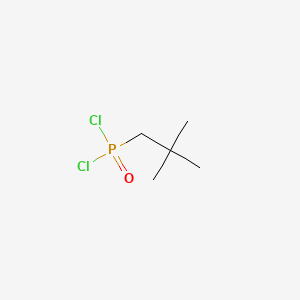
3-Butyl-2,5-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.
Applications De Recherche Scientifique
1. Chemical Structure and E.S.R. Spectra Analysis
Research on the radical anions of alkyl-substituted diaza compounds, including 2,5-di-t-butyl-3-isopropyipyrazine, provides insights into the chemical structure and electron spin resonance (E.S.R.) spectra of these compounds. This study is significant for understanding the ion pair structure and hyperfine splittings in compounds like 3-Butyl-2,5-dimethylpyrazine (Hay & Pomery, 1976).
2. Biosynthesis and Industrial Applications
A breakthrough in the biosynthesis of 2,5-Dimethylpyrazine (a close relative of 3-Butyl-2,5-dimethylpyrazine) by genetically engineered Escherichia coli has opened avenues for its high-yield production. This process is crucial for industrial applications in pharmaceuticals and essence production, providing a safer and more efficient alternative to chemical synthesis methods (Yang et al., 2021).
3. Optoelectronic Properties and Device Applications
Research into 2,5-Di(aryleneethynyl)pyrazine derivatives highlights the significant optoelectronic properties of these compounds, which are crucial for light-emitting device applications. The findings demonstrate the potential of pyrazine derivatives, including 3-Butyl-2,5-dimethylpyrazine, in electronic and photonic technologies (Zhao et al., 2004).
4. Molecular Imprinting for Flavor Analysis
Molecular imprinting techniques have been employed to create synthetic polymers selective for methyl pyrazines, including 2,5-dimethylpyrazine. This advancement is particularly relevant for flavor compound analysis in the food industry and could be extended to 3-Butyl-2,5-dimethylpyrazine for similar applications (Cruz et al., 1999).
5. Green Production Strategies from Glucose
A "green" strategy for producing 2,5-dimethylpyrazine from glucose using genetically modified Escherichia coli has been developed. This approach emphasizes environmentally friendly production methods, which could potentially be applied to 3-Butyl-2,5-dimethylpyrazine (Xu et al., 2020).
6. Synthesis Mechanisms in Microorganisms
Studies on Bacillus subtilis reveal the mechanisms behind the synthesis of alkylpyrazines, including 2,5-dimethylpyrazine. Understanding these mechanisms is crucial for biotechnological applications and could be relevant for studying the synthesis of 3-Butyl-2,5-dimethylpyrazine (Zhang et al., 2019).
Propriétés
Nom du produit |
3-Butyl-2,5-dimethylpyrazine |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-butyl-2,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3 |
Clé InChI |
UWJKKFNWVRAFPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN=C1C)C |
SMILES canonique |
CCCCC1=NC(=CN=C1C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)





![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)






